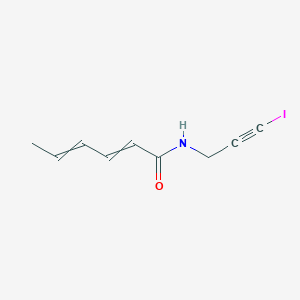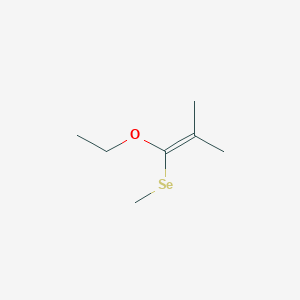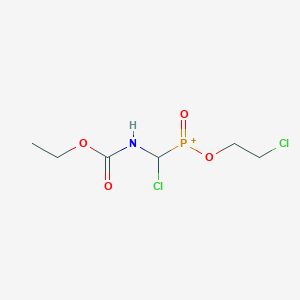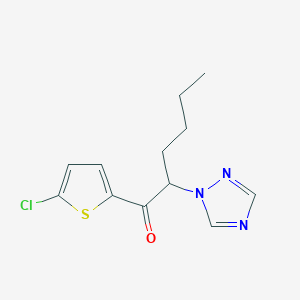
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is a synthetic organic compound that features a chlorothiophene ring and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Ring: Starting with a thiophene derivative, chlorination can be achieved using reagents like thionyl chloride.
Attachment of the Hexanone Chain: This can be done through a Friedel-Crafts acylation reaction, where the chlorothiophene reacts with a hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazole Ring: The final step might involve a cyclization reaction where a suitable precursor reacts with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific combination of functional groups and chain length, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63093-80-1 |
|---|---|
Molekularformel |
C12H14ClN3OS |
Molekulargewicht |
283.78 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)-2-(1,2,4-triazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-3-4-9(16-8-14-7-15-16)12(17)10-5-6-11(13)18-10/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
ZBXZTRLBRRCRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C1=CC=C(S1)Cl)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
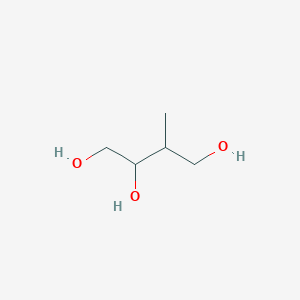

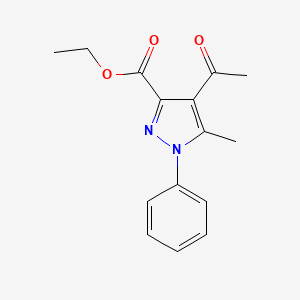
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
